
Technical Guide: 4-Chloro-2-
cyclopropylpyrimidin-5-amine

Author: BenchChem Technical Support Team. Date: February 2026

Compound of Interest

Compound Name:
4-Chloro-2-cyclopropylpyrimidin-5-

amine

CAS No.: 1255099-31-0

Cat. No.: B3032215 Get Quote

Core Scaffold for Kinase Inhibitor Discovery & Medicinal Chemistry

Executive Summary
4-Chloro-2-cyclopropylpyrimidin-5-amine (CAS: 1255099-31-0) is a high-value heterocyclic

intermediate primarily utilized in the synthesis of ATP-competitive kinase inhibitors (e.g., JAK,

PLK, and Aurora kinase families). Its structural utility lies in its trifunctional nature:

C5-Amine: Serves as a nucleophilic handle for amide/urea coupling, typically engaging the

kinase hinge region.

C4-Chloride: A highly reactive electrophile for SNAr displacements, allowing the attachment

of "tail" moieties to solubilize the molecule or probe hydrophobic pockets.

C2-Cyclopropyl: A lipophilic, metabolic stability-enhancing motif that fills specific hydrophobic

sub-pockets (e.g., the ribose binding pocket or gatekeeper regions) without the rotatable

bond penalty of an isopropyl or propyl group.

This guide details the synthesis, reactivity profile, and handling protocols for this compound,

emphasizing the critical regiochemical control required during its preparation.
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Property Specification

IUPAC Name 4-Chloro-2-cyclopropylpyrimidin-5-amine

CAS Number 1255099-31-0

Molecular Formula C₇H₈ClN₃

Molecular Weight 169.61 g/mol

Appearance Off-white to pale yellow solid

Solubility
Soluble in DMSO, DMF, MeOH; sparingly

soluble in water

pKa (Calculated) ~3.5 (Pyridine N), ~2.0 (Aniline NH₂)

Storage 2–8°C, Inert atmosphere (Ar/N₂), Light sensitive

Synthetic Pathway & Mechanism[1]
The synthesis of 4-chloro-2-cyclopropylpyrimidin-5-amine requires a convergent approach,

building the pyrimidine ring from acyclic precursors to ensure the correct placement of the

cyclopropyl group. The "Expert" route avoids the low-yielding direct cyclopropanation of pre-

formed pyrimidines.

Retrosynthetic Analysis
The target is best accessed via 4,6-dichloro-2-cyclopropylpyrimidin-5-amine, followed by a

regioselective hydrodechlorination. The dichloro-amine precursor is derived from the nitration

and chlorination of 2-cyclopropyl-4,6-dihydroxypyrimidine.

Step-by-Step Synthesis Protocol
Step 1: Ring Construction (Condensation)

Reagents: Cyclopropanecarboxamidine hydrochloride + Diethyl malonate.

Conditions: NaOEt (3.0 eq), EtOH, Reflux, 6–12 h.
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Mechanism: Double nucleophilic acyl substitution. The amidine nitrogen attacks the ester

carbonyls, cyclizing to form 2-cyclopropylpyrimidine-4,6-diol (tautomerizes to the dione).

Critical Insight: Use anhydrous conditions. Water generated during condensation can

hydrolyze the ester, lowering yields.

Step 2: Nitration
Reagents: Fuming HNO₃, Glacial Acetic Acid.

Conditions: 15–20°C (controlled addition).

Product:2-cyclopropyl-5-nitro-4,6-dihydroxypyrimidine.

Safety Note: The reaction is exothermic. Maintain temperature <25°C to prevent oxidative

ring opening.

Step 3: Chlorination (Vilsmeier-Haack Type)
Reagents: POCl₃ (excess), N,N-Diethylaniline (cat.).

Conditions: Reflux (100–110°C), 4 h.

Product:4,6-dichloro-2-cyclopropyl-5-nitropyrimidine.

Troubleshooting: If the product is an oil, it may retain POCl₃. Quench carefully into ice-

water/NH₄OH to precipitate the solid.

Step 4: Nitro Reduction (Chemoselective)
Reagents: Fe powder, NH₄Cl, EtOH/H₂O (3:1).

Conditions: 70°C, 2 h.

Product:4,6-dichloro-2-cyclopropylpyrimidin-5-amine.

Expert Caution:Do NOT use Pd/C + H₂. Catalytic hydrogenation will strip the chlorine atoms

(hydrodehalogenation) and potentially open the cyclopropyl ring. Iron/Ammonium Chloride is

mild and preserves the C-Cl bonds.
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Step 5: Selective Dechlorination (The Key Step)
Reagents: Zn dust, NH₄OH (aq), MeOH/THF.

Conditions: 0°C to RT, monitored strictly by LCMS.

Mechanism: Zinc inserts into the C-Cl bond. The 4-position is more electron-deficient and

sterically accessible than the 2-position (which is blocked by the cyclopropyl) or the 6-

position (equivalent to 4 in the symmetric precursor).

Result: Removal of one chlorine atom to yield 4-chloro-2-cyclopropylpyrimidin-5-amine.

Visualization: Synthesis Workflow
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Figure 1: Convergent synthesis pathway from acyclic precursors to the target scaffold. Note the

critical differentiation in reduction methods to preserve the halogen.

Reactivity & Functionalization Profile
The chemical behavior of 4-chloro-2-cyclopropylpyrimidin-5-amine is defined by the

interplay between the electron-donating amine and the electron-withdrawing chloro-pyrimidine

core.

Regioselective SNAr (C4 Position)
The C4-chlorine is highly activated for Nucleophilic Aromatic Substitution (SNAr) due to the

nitrogen atoms in the pyrimidine ring.

Nucleophiles: Primary/Secondary amines, Phenols, Thiols.
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Conditions: DIPEA/TEA in n-Butanol or DMF at 80–100°C.

Self-Validation: The reaction can be monitored by the disappearance of the characteristic UV

shoulder of the chloro-pyrimidine.

Side Reactions: Over-heating may lead to displacement of the cyclopropyl group (rare) or

polymerization if the nucleophile is difunctional.

Amine Functionalization (C5 Position)
The C5-amine is less nucleophilic than a standard aniline due to the electron-deficient

pyrimidine ring.

Acylation: Requires activated esters (HATU, acid chlorides) and pyridine bases.

Urea Formation: Reacts cleanly with isocyanates or via triphosgene activation to form hinge-

binding urea motifs common in kinase inhibitors (e.g., analogous to the Imatinib binding

mode).

Experimental Protocol: SNAr Displacement
(Example)
Objective: Derivatization of the C4-Cl with a morpholine tail (Self-validating test reaction).

Setup: In a 50 mL round-bottom flask, dissolve 4-chloro-2-cyclopropylpyrimidin-5-amine
(1.0 eq, 1.0 mmol) in anhydrous DMF (5 mL).

Addition: Add DIPEA (2.5 eq) followed by Morpholine (1.2 eq).

Reaction: Heat to 80°C under N₂ for 4 hours.

Monitoring: Check TLC (50% EtOAc/Hexane). The starting material (Rf ~0.6) should

disappear, replaced by a more polar spot (Rf ~0.3).

Workup: Dilute with water (20 mL), extract with EtOAc (3x). Wash organics with brine to

remove DMF. Dry over Na₂SO₄.

Yield: Expect >85% yield of the 4-morpholino derivative.
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Safety & Handling
Hazard Classification: Skin Irritant (Category 2), Eye Irritant (Category 2A), STOT SE

(Category 3).

POCl₃ Residues: If synthesizing in-house, ensure the intermediate is free of phosphoryl

chloride, which reacts violently with moisture.

Cyclopropyl Stability: The cyclopropyl ring is generally stable to base and nucleophiles but

can open under strong acid catalysis (e.g., neat H₂SO₄) or vigorous hydrogenation.
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Need Custom Synthesis?

BenchChem offers custom synthesis for rare earth carbides and specific isotopiclabeling.

Email: info@benchchem.com or Request Quote Online.
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Disclaimer & Data Validity:

The information provided in this document is for Research Use Only (RUO) and is strictly not

intended for diagnostic or therapeutic procedures. While BenchChem strives to provide

accurate protocols, we make no warranties, express or implied, regarding the fitness of this

product for every specific experimental setup.

Technical Support:The protocols provided are for reference purposes. Unsure if this reagent

suits your experiment? [Contact our Ph.D. Support Team for a compatibility check]

Need Industrial/Bulk Grade? Request Custom Synthesis Quote
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